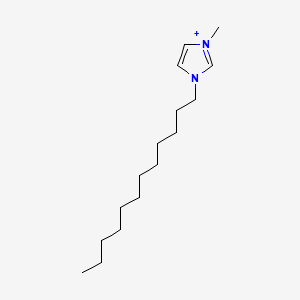

1-Dodecyl-3-methylimidazolium

説明

Overview of Imidazolium-Based Ionic Liquids and Surface-Active Analogues

Imidazolium-based ionic liquids are a class of molten salts that have garnered substantial attention due to their unique physicochemical properties. frontiersin.org These compounds are composed of an imidazolium (B1220033) cation and various anions. frontiersin.org A key feature of these ionic liquids is their potential for structural modification, which allows for the tuning of their properties for specific applications. evitachem.com

When a long alkyl chain, such as a dodecyl group, is attached to the imidazolium cation, the resulting ionic liquid exhibits amphiphilic behavior, meaning it has both hydrophilic and hydrophobic parts. evitachem.com This dual nature leads to surface-active properties, and such compounds are often referred to as surface-active ionic liquids (SAILs). frontiersin.orgevitachem.com Like traditional surfactants, SAILs can self-assemble in aqueous solutions to form aggregates such as micelles. frontiersin.orgresearchgate.net This behavior is particularly prominent in imidazolium ionic liquids with alkyl chains longer than eight carbon atoms. researchgate.net The combination of ionic liquid characteristics with surfactant properties makes SAILs promising candidates for a wide range of applications, including in cosmetics, detergents, and pharmaceutical products. mdpi.com

Significance of Alkyl Chain Length in Modulating Ionic Liquid Characteristics

An increase in the alkyl chain length generally leads to a decrease in the magnitude of the interaction energy between the cation and the anion. rsc.org While density and surface tension show a linear correlation with this interaction energy, viscosity does not exhibit a similar direct relationship. rsc.org For imidazolium ionic liquids with longer alkyl chains, van der Waals interactions between the chains on neighboring cations become a dominant factor influencing the melting point. rsc.org

Furthermore, the alkyl chain length significantly impacts the self-assembly and surface activity of these ionic liquids. Longer alkyl chains enhance the hydrophobic nature of the cation, leading to a greater tendency for micelle formation in aqueous solutions. frontiersin.orgresearchgate.net This modification allows for the fine-tuning of properties such as electrical conductivity and mechanical strength in materials like hydrogels where these ionic liquids are incorporated. nih.gov For instance, studies have shown that varying the alkyl chain length affects the swelling ratio and resistance of hydrogels. nih.gov The ability to modulate these properties by simply altering the alkyl chain length underscores the versatility of imidazolium-based ionic liquids in the design of advanced materials.

Historical Development and Emerging Research Trajectories of 1-Dodecyl-3-methylimidazolium and Its Derivatives

The synthesis of this compound salts, such as the bromide derivative, is typically achieved through a one-step nucleophilic substitution reaction between N-methylimidazole and dodecyl bromide. evitachem.comresearchgate.net This straightforward synthesis has facilitated its exploration in various scientific domains. evitachem.com Historically, research has focused on characterizing its fundamental properties, such as its amphiphilic nature and its ability to form micelles in aqueous solutions. cymitquimica.comevitachem.com

Current and emerging research is expanding into more specialized applications. In materials science, this compound chloride has been utilized as a template for the hydrothermal synthesis of NaP zeolite nanocrystals. chemicalpapers.comresearchgate.net This application leverages the compound's ability to form micelles, which act as structuring agents. chemicalpapers.com In the field of green chemistry, it is being investigated as an environmentally friendlier alternative to traditional volatile organic solvents in various chemical reactions. chemimpex.com

Other promising research areas include:

Biotechnology: Its use in the solubilization of membrane proteins for proteomic analysis is being explored. evitachem.com

Electrochemistry: Due to its ionic conductivity, it is being considered for use in batteries and supercapacitors. chemimpex.comhiyka.com

Catalysis: It can function as both a solvent and a catalyst in organic reactions, potentially improving reaction rates and selectivity. researchgate.nethiyka.com

Separation Processes: Its utility in liquid-liquid extraction and other purification techniques is an active area of investigation. chemimpex.comhiyka.com

Scope and Academic Relevance of Current Research Endeavors Pertaining to this compound

The academic relevance of this compound is rooted in its dual identity as both an ionic liquid and a surfactant. frontiersin.orgevitachem.com This unique combination of properties makes it a valuable tool for investigating fundamental chemical phenomena and for developing new technologies.

Current research is highly interdisciplinary, spanning fields from physical chemistry to materials science and biotechnology. A significant portion of academic inquiry is dedicated to understanding the aggregation behavior of this compound and its derivatives in various media. researchgate.netnih.gov The influence of different anions and the presence of organic solvents on its critical micelle concentration (CMC), aggregation number, and the thermodynamics of micellization are key areas of study. researchgate.netnih.gov

Furthermore, the interactions between this compound and biomolecules, such as proteins and dipeptides, are being investigated to understand its potential applications and implications in biological systems. nih.govacs.org The compound's role in enhancing the performance of electrocatalytic systems and its use in the synthesis of novel materials continue to be active and fruitful areas of research. rsc.org The solubility of its chloride salt in various alcohols has also been a subject of detailed thermodynamic study. acs.org

Physicochemical Properties of this compound Derivatives

| Property | This compound bromide | This compound bis(trifluoromethylsulfonyl)imide | This compound chloride |

|---|---|---|---|

| Appearance | White needle-shaped crystals evitachem.com | - | - |

| Purity | >0.96 mass fraction acs.org | 98% hiyka.com | - |

| Density | ~1.221 Mg/m³ evitachem.com | - | - |

| Solubility | Highly soluble in polar solvents like water evitachem.com | High solubility in various organic and some inorganic solvents hiyka.com | Soluble in alcohols acs.org |

| Key Features | Amphiphilic, forms micelles cymitquimica.comevitachem.com | Low volatility, high thermal stability hiyka.com | Used in zeolite synthesis chemicalpapers.comresearchgate.net |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-dodecyl-3-methylimidazol-3-ium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31N2/c1-3-4-5-6-7-8-9-10-11-12-13-18-15-14-17(2)16-18/h14-16H,3-13H2,1-2H3/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILQHIGIKULUQFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCN1C=C[N+](=C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31N2+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6048090 | |

| Record name | 1-Dodecyl-3-methyl-1H-imidazol-3-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.43 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46928-10-3 | |

| Record name | 1-Dodecyl-3-methyl-1H-imidazol-3-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Dodecyl-3-methylimidazolium | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CS9VNU3TN8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Derivatization Strategies for 1 Dodecyl 3 Methylimidazolium Salts

Alkylation Reactions for Imidazolium (B1220033) Cation Formation

The foundational step in the synthesis of 1-dodecyl-3-methylimidazolium salts is the creation of the desired cation. This is predominantly achieved through N-alkylation reactions.

Direct N-alkylation Procedures

The most common and direct route to the this compound cation is the quaternization of 1-methylimidazole (B24206). longdom.org This S_N2 substitution reaction involves the alkylation of 1-methylimidazole with a dodecyl halide, typically 1-bromododecane (B92323) or 1-chlorododecane. acs.orgevitachem.comvulcanchem.com The reaction is typically carried out by reacting equimolar amounts of 1-methylimidazole with the corresponding alkyl bromide. nih.gov

The general reaction can be represented as:

1-methylimidazole + 1-dodecyl-X → [C12mim]X (where X = Cl, Br)

This one-step synthesis is widely employed for its straightforwardness and efficiency. evitachem.comresearchgate.net

Optimization of Reaction Parameters in this compound Synthesis

The yield and purity of the resulting this compound salt are highly dependent on the reaction conditions. Key parameters that are often optimized include temperature, reaction time, and the choice of solvent.

For instance, the synthesis of this compound bromide ([C12mim]Br) has been successfully carried out by reacting 1-methylimidazole with an excess of 1-bromododecane in acetonitrile (B52724). acs.org The reaction is conducted under a nitrogen atmosphere at 350.15 K for 48 hours. acs.org In other reported syntheses of similar imidazolium bromides, the reaction is performed at 60°C for 24 hours under an inert atmosphere with vigorous stirring. nih.gov

The use of solvents like acetonitrile is common, and after the reaction is complete, the solvent is typically removed using a rotary evaporator under high vacuum. acs.org The progress of the reaction is often monitored using thin-layer chromatography (TLC). acs.org

| Reaction Parameter | Typical Conditions | Reference |

| Reactants | 1-methylimidazole, 1-bromododecane/1-chlorododecane | acs.orgnih.gov |

| Temperature | 60°C to 350.15 K | acs.orgnih.gov |

| Reaction Time | 24 - 48 hours | acs.orgnih.gov |

| Atmosphere | Inert (e.g., Nitrogen) | acs.orgnih.gov |

| Solvent | Acetonitrile | acs.org |

| Monitoring | Thin-Layer Chromatography (TLC) | acs.org |

Anion Exchange Reactions for Counterion Variation

A significant advantage of ionic liquids is the ability to tune their properties by altering the constituent ions. For this compound salts, this is often achieved through anion exchange reactions, which allow for the replacement of the initial halide anion with a wide variety of other counterions.

Metathesis Reaction Pathways

Metathesis, or double displacement, is a versatile and widely used method for anion exchange in ionic liquid synthesis. longdom.orgacs.org This reaction involves the exchange of ions between two salts, typically driven by the formation of an insoluble precipitate or a more thermodynamically stable salt pair. acs.org

A common approach involves reacting the initially synthesized this compound halide with a metal salt of the desired anion. rsc.org For example, to prepare halide-free ILs, a halide salt can be reacted with a silver or a group 1 metal salt. longdom.org The general form of this reaction is:

[C12mim]X + M-Y → [C12mim]Y + M-X(s) (where M is a metal cation and Y is the desired anion)

This method has been used to prepare a range of this compound salts with anions such as tetrafluoroborate (B81430) (BF₄⁻) and hexafluorophosphate (B91526) (PF₆⁻). nih.govresearchgate.net The reaction is often carried out in a biphasic system, for instance, by reacting a dichloromethane (B109758) solution of the imidazolium bromide with an aqueous solution of the sodium salt of the desired anion. nih.gov

A notable variation is the "ionic liquids ion cross-metathesis" (ILICM), where two different ionic liquids exchange ions based on their hydrophobicity and hydrophilicity, leading to a new pair of ILs in a quantitative yield. rsc.org

Influences of Anion Structure on this compound Derived Ionic Liquid Properties

The choice of the anion has a profound impact on the physicochemical properties of the resulting this compound ionic liquid. These properties include melting point, viscosity, density, and solubility.

For instance, a study on a series of this compound-based ionic liquids with different anions, including halides and alkylsulfates, demonstrated a clear influence of the anion on the aggregation behavior and reaction rates in micellar catalysis. scispace.comrsc.org The critical micelle concentration (CMC) and other aggregation parameters were found to be dependent on the anion. scispace.com

The hydrophobicity of the anion plays a crucial role. For example, in a series of this compound salts with different halide anions ([C12mim]Cl, [C12mim]Br, [C12mim]I), it was observed that [C12mim]I exhibited the highest surface activity, which was attributed to the greater polarizability of the iodide anion. researchgate.net Similarly, the presence of aromatic anions can significantly alter the aggregation behavior, with some anions inducing a phase transition from micelles to vesicles. acs.org The size, shape, and charge distribution of the anion are key factors that dictate the nano-segregation and non-ideal behavior of ionic liquid mixtures. researchgate.net

| Anion | Property Influenced | Observation | Reference |

| Halides (Cl⁻, Br⁻, I⁻) | Surface Activity | [C12mim]I shows the highest surface activity. | researchgate.net |

| Alkylsulfates | Aggregation Behavior, Catalytic Activity | Anion binding to the micelle affects reaction rate constants. | scispace.comrsc.org |

| Aromatic Sulfonates | Aggregation Behavior | Can induce phase transition from micelles to vesicles. | acs.org |

| Hexafluorophosphate (PF₆⁻) | Foaming Behavior (in polymer composites) | Synergistic effect with montmorillonite (B579905) on cell formation in PMMA foams. | acs.org |

Purification Techniques for High-Purity this compound

Achieving high purity is critical for many applications of ionic liquids. Following synthesis, various purification techniques are employed to remove unreacted starting materials, byproducts, and residual solvents.

A common purification method involves washing the crude product with a suitable solvent to remove impurities. For example, after synthesizing this compound bromide, the product is often washed with a solvent like ethyl acetate (B1210297) to remove unreacted alkyl halide. acs.org

Recrystallization is another effective technique. For instance, this compound chloride can be recrystallized from tetrahydrofuran (B95107) (THF) to achieve high yields.

For the removal of color impurities, treatment with decolorizing charcoal is a common practice. The impure ionic liquid is dissolved in a solvent like deionized water, treated with activated charcoal, and then heated. After filtration, the solvent is removed, often by lyophilization (freeze-drying), to yield a purified product. google.com

To ensure the removal of residual solvents and water, the purified ionic liquid is typically dried under high vacuum. acs.orggoogle.com The purity of the final product is often confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. acs.org For halide-free ionic liquids prepared by metathesis, it is crucial to ensure the complete removal of the halide ions, which can be tested for using a silver nitrate (B79036) solution. google.com

| Purification Technique | Purpose | Example | Reference |

| Solvent Washing | Removal of unreacted starting materials | Washing with ethyl acetate to remove excess alkyl halide. | acs.org |

| Recrystallization | Removal of impurities | Recrystallization from tetrahydrofuran (THF). | |

| Decolorizing Charcoal | Removal of colored impurities | Treatment with activated charcoal in an aqueous solution. | google.com |

| High Vacuum Drying | Removal of residual solvents and water | Drying the product under vacuum at an elevated temperature. | acs.orggoogle.com |

| Liquid-Liquid Extraction | Removal of halide impurities | Extraction with dichloromethane for halide-free ILs. | google.com |

Solvent-Based Recrystallization and Evaporation Protocols

Recrystallization is a fundamental technique for purifying solid ionic liquids like this compound halides. The process relies on the difference in solubility of the ionic liquid and its impurities in a specific solvent or solvent mixture at different temperatures. mt.com A suitable solvent will dissolve the ionic liquid at an elevated temperature but not at a lower temperature, while impurities remain soluble at the lower temperature or are insoluble at the high temperature. mt.commit.edu For [C12MIM] salts, recrystallization is often performed using polar aprotic solvents or solvent mixtures. rsc.org

A typical procedure involves dissolving the crude product in a minimal amount of a hot solvent, such as ethyl acetate or acetonitrile. rsc.org The solution is then slowly cooled to allow for the formation of pure crystals, leaving impurities behind in the solvent. mit.edu Sometimes a two-solvent system is employed, where the ionic liquid is dissolved in a "good" solvent, and a "bad" solvent (an anti-solvent) is added to induce crystallization. mit.edu Common solvent systems for imidazolium-based ionic liquids include mixtures like n-hexane/acetone and n-hexane/ethyl acetate. rochester.edu

Following recrystallization or other purification steps like solvent washing, evaporation is used to remove the volatile solvents. Rotary evaporation under reduced pressure is a standard method that efficiently removes solvents at temperatures low enough to prevent thermal degradation of the ionic liquid. aalto.fichalmers.se For achieving high purity, especially for electrochemical applications, a multi-step drying process under high vacuum and gradually increasing temperatures may be employed to reduce residual solvent and water content to parts-per-million (ppm) levels. mdpi.com

Table 1: Solvent-Based Purification Protocols for this compound Salts

| Salt | Purification Protocol | Solvents | Purity/Yield | Reference |

| [C12MIM][Br] | Recrystallization | Tetrahydrofuran (THF) | >92% Yield | |

| [C12MIM][Cl] | Recrystallization | Ethyl acetate | >99% Purity, 90-95% Yield | |

| [C12MIM][Br] | Recrystallization | Ethyl acetate (EtOAc) | Not specified | rsc.org |

| [C12MIM][Br] | Recrystallization/Distillation | Not specified | High purity | evitachem.comevitachem.com |

| General ILs | Rotary Evaporation | Water, Ethanol | Recovery of IL from solution | chalmers.sersc.org |

Advanced Separation Processes for Impurity Removal

When simple recrystallization is insufficient to achieve the desired purity, or when dealing with liquid-state ionic liquids, more advanced separation techniques are necessary. These methods are designed to remove specific, often structurally similar, impurities that are difficult to separate by conventional means. iolitec.de

Liquid-Liquid Extraction: This technique is highly effective for removing unreacted starting materials from the crude ionic liquid product. mdpi.com The process takes advantage of the differing solubilities of the ionic liquid and impurities between two immiscible liquid phases, typically an aqueous phase and an organic solvent phase. rsc.orguantof.cl For instance, unreacted and relatively nonpolar 1-halododecane can be extracted from the more polar ionic liquid using solvents like diethyl ether or toluene (B28343). mdpi.comresearchgate.net Conversely, water-soluble impurities can be removed by washing the ionic liquid with deionized water if the ionic liquid itself has low water miscibility. Continuous liquid-liquid extraction apparatuses can enhance efficiency, especially for larger-scale purification. mdpi.comgoogle.com

Adsorption/Sorbent Treatment: The use of solid adsorbents is a common method for removing colored impurities and other non-volatile organic compounds. mdpi.comiolitec.de Activated carbon is widely used due to its high surface area and ability to adsorb organic molecules and chromophores. sci-hub.seresearchgate.net The crude ionic liquid is typically dissolved in a solvent like acetone, stirred with activated carbon, and then filtered. sci-hub.se Other sorbents, such as alumina (B75360) or silica (B1680970) gel, can also be employed to remove specific contaminants. mdpi.com This method can be highly effective, though it may result in some physical loss of the ionic liquid. sci-hub.se

Chromatography: While not always practical for large-scale purification due to the volume of materials required, column chromatography is a powerful technique for achieving very high purity. researchgate.netresearchgate.net The ionic liquid is passed through a column packed with a stationary phase, such as alumina or silica gel, and different components are separated based on their varying affinities for the stationary phase and the mobile phase (eluent). researchgate.netresearchgate.net For some applications, such as the analysis of membrane proteins, this compound chloride can be effectively removed from a sample solution after use by employing a strong cation exchange trap column. nih.gov

Table 2: Advanced Separation Techniques for this compound Salts

| Technique | Agent/Stationary Phase | Impurities Removed | Efficacy | Reference |

| Liquid-Liquid Extraction | Dichloromethane/Water | Hydrophilic contaminants | High | |

| Liquid-Liquid Extraction | Toluene | Unreacted starting materials | Effective, often requires multiple washes | researchgate.net |

| Liquid-Liquid Extraction | Diethyl Ether | Unreacted starting materials (e.g., N-methylimidazole) | Effective for specific impurities | mdpi.com |

| Adsorption | Activated Carbon | Colored impurities, organic residues | Effective for decolorization | sci-hub.seiolitec.de |

| Filtration/Adsorption | Silica Gel Plug | Colloidal particles, residual ions | Achieves high purity (e.g., 99.5%) | |

| Chromatography | Strong Cation Exchange Column | [C12MIM][Cl] itself (post-application) | Easily removed from protein digests | nih.gov |

Advanced Spectroscopic and Analytical Characterization Methodologies Applied to 1 Dodecyl 3 Methylimidazolium

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, dynamics, and environment of the 1-dodecyl-3-methylimidazolium cation. By analyzing the chemical shifts, coupling constants, and relaxation times of various nuclei, a comprehensive structural picture can be assembled.

Proton (¹H) NMR Applications

Proton NMR is fundamental for confirming the identity and purity of this compound salts. The spectrum provides distinct signals for the protons in different chemical environments within the cation.

Key proton signals for the this compound cation are consistently reported in deuterated chloroform (B151607) (CDCl₃). The terminal methyl group (CH₃) of the dodecyl chain typically appears as a triplet around 0.8-0.9 ppm. rsc.org The multiple methylene (B1212753) groups (-(CH₂)₁₀-) of the alkyl chain produce a complex multiplet signal, usually observed in the range of 1.2-1.4 ppm. The methylene group adjacent to the imidazolium (B1220033) ring (N-CH₂) gives a triplet signal at a higher chemical shift, around 4.3 ppm, due to the deshielding effect of the positively charged ring. rsc.org

The protons on the imidazolium ring are highly deshielded and appear at the downfield end of the spectrum. The proton at the C2 position (between the two nitrogen atoms) is the most deshielded and typically appears as a singlet above 10 ppm. rsc.org The protons at the C4 and C5 positions of the ring are observed as triplets around 7.4-7.5 ppm. The methyl group attached to the nitrogen (N-CH₃) shows a characteristic singlet at approximately 4.1 ppm. rsc.org These assignments are crucial for verifying the successful synthesis and structural integrity of the compound.

Table 1: Typical ¹H NMR Chemical Shifts (δ) for this compound Cation in CDCl₃

| Proton Assignment | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Terminal -CH₃ (Dodecyl) | ~ 0.88 | Triplet |

| -(CH₂)₁₀- (Dodecyl) | ~ 1.26 | Multiplet |

| N-CH₂- (Dodecyl) | ~ 4.30 | Triplet |

| N-CH₃ | ~ 4.14 | Singlet |

| Imidazolium C4-H & C5-H | ~ 7.37, 7.51 | Triplet |

| Imidazolium C2-H | ~ 10.41 | Singlet |

Data sourced from reference rsc.org

Carbon-13 (¹³C) NMR Applications

Complementing the proton NMR data, ¹³C NMR spectroscopy provides a detailed map of the carbon skeleton of the this compound cation. Each carbon atom in a unique electronic environment gives a distinct signal, allowing for unambiguous structural confirmation.

The ¹³C NMR spectrum shows the terminal methyl carbon of the dodecyl chain at approximately 14.1 ppm. rsc.org The numerous methylene carbons of the dodecyl chain appear in a cluster of peaks between 22 and 32 ppm. The carbon of the N-CH₂ group is found further downfield at around 50.2 ppm, and the N-CH₃ carbon signal is typically observed near 36.8 ppm. rsc.org

The carbons of the imidazolium ring have characteristic chemical shifts reflecting their electronic environment. The C2 carbon, situated between two nitrogen atoms, is the most deshielded, with its signal appearing around 137.7 ppm. rsc.org The C4 and C5 carbons are less deshielded and are found at approximately 123.5 ppm and 121.7 ppm, respectively. rsc.org

Table 2: Typical ¹³C NMR Chemical Shifts (δ) for this compound Cation in CDCl₃

| Carbon Assignment | Chemical Shift (ppm) |

|---|---|

| Terminal -CH₃ (Dodecyl) | ~ 14.10 |

| Dodecyl Chain Carbons | ~ 22.66 - 31.89 |

| N-CH₂- (Dodecyl) | ~ 50.20 |

| N-CH₃ | ~ 36.78 |

| Imidazolium C4 & C5 | ~ 121.72, 123.46 |

| Imidazolium C2 | ~ 137.67 |

Data sourced from reference rsc.org

Fluorine (¹⁹F) NMR for Fluorinated Anion Derivatives

When this compound is paired with fluorinated anions, such as tetrafluoroborate (B81430) ([BF₄]⁻) or hexafluorophosphate (B91526) ([PF₆]⁻), ¹⁹F NMR spectroscopy becomes a crucial analytical tool. This technique is highly sensitive to the local environment of the fluorine atoms and can provide insights into ion-pairing, aggregation, and interactions within the ionic liquid. pku.edu.cnacs.org

For instance, in studies of this compound tetrafluoroborate, ¹⁹F NMR can be used to monitor changes in the chemical environment of the [BF₄]⁻ anion under different conditions, such as in mixtures with other ionic liquids or solvents. acs.org Shifts in the ¹⁹F signal can indicate the degree of interaction between the anion and the cation. Similarly, for derivatives with the bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) anion, ¹⁹F NMR can probe the interactions of the trifluoromethyl groups. pku.edu.cn Research has shown that the chemical shifts of anions like [PF₆]⁻ and [NTf₂]⁻ can shift downfield upon interaction with micelles, indicating their incorporation into a more hydrophobic environment. pku.edu.cn This technique is particularly valuable for studying the formation of complex structures and phase behavior in these ionic liquid systems. pku.edu.cn

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides a "molecular fingerprint" of this compound. These techniques probe the vibrational modes of the molecule, offering information about functional groups, conformational structure, and intermolecular interactions.

Fourier Transform Infrared (FT-IR) Spectroscopy Studies

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, exciting its vibrational modes. The resulting spectrum is a plot of absorbance versus wavenumber. For this compound salts, the FT-IR spectrum is characterized by several key absorption bands.

The C-H stretching vibrations of the dodecyl chain and the methyl group on the imidazolium ring are prominent in the 2800-3000 cm⁻¹ region. ijcce.ac.ir Specifically, the symmetric and asymmetric stretching modes of the CH₂ and CH₃ groups appear here. The C-H stretching modes of the imidazolium ring are typically observed at higher wavenumbers, in the 3100-3200 cm⁻¹ range. ijcce.ac.ir

Vibrations associated with the imidazolium ring skeleton, including C-N and C-C stretching, occur in the fingerprint region (below 1600 cm⁻¹). These bands are sensitive to the interactions between the cation and the anion. nih.gov The specific anion present will also have its own characteristic absorption bands, which can be used for identification and to study cation-anion interactions. nih.gov The formation of inclusion complexes with molecules like cyclodextrins can also be confirmed by shifts in the characteristic peaks of both the ionic liquid and the host molecule in the FT-IR spectrum. researchgate.net

Raman Spectroscopy Investigations under Varied Conditions

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. Raman studies on 1-alkyl-3-methylimidazolium salts have provided valuable information on conformational isomerism of the alkyl chain. nih.gov

For the this compound cation, the C-H stretching region (2800-3200 cm⁻¹) in the Raman spectrum provides information on the conformation and environment of the polymethylene chain. rsc.org Changes in the ratio of the symmetric to asymmetric CH₂ stretching modes can indicate phase transitions, for example, from an isotropic liquid to a more ordered liquid crystalline phase under pressure. rsc.org

X-ray Diffraction (XRD) and Scattering Techniques for Crystalline and Liquid Crystalline Phase Analysis

Advanced X-ray techniques are indispensable for elucidating the solid-state and mesophase structures of this compound-based ionic liquids. These methods provide critical insights into atomic arrangements, molecular packing, and the formation of ordered structures in both crystalline and liquid crystalline states.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) offers definitive, atomic-resolution three-dimensional structures of crystalline materials. For ionic liquids like this compound salts, obtaining suitable single crystals can be challenging, but successful analyses provide unparalleled detail on molecular conformation, packing, and intermolecular interactions.

Research on this compound bromide ([C₁₂mim]Br) has revealed its ability to form thermotropic liquid crystal phases, specifically the Smectic A (SmA) mesophase. figshare.com SC-XRD analysis of related compounds, such as 1-dodecyl-3-methyl-1,2,3-triazolium bromide, shows a triclinic space group (P1) where the cations adopt a rod-like shape with the alkyl chain in an all-trans conformation. rsc.org

In a more complex example, the crystal structure of a compound involving this compound nitrate (B79036) was determined, revealing a monoclinic crystal system with the space group P2(1)/c. The analysis identified hydrogen bonding between the imidazolium ring protons and the nitrate anions as a key interaction influencing the crystal packing. Although this was a complex, it highlights the detailed structural information available from SC-XRD.

| Parameter | This compound Nitrate Complex |

| Crystal System | Monoclinic |

| Space Group | P2(1)/c |

| a (Å) | 15.3170(3) |

| b (Å) | 14.2340(2) |

| c (Å) | 13.8954(2) |

| β (°) ** | 94.3453(15) |

| Volume (ų) ** | 3020.80(9) |

| Z (Formula units/cell) | 4 |

| Table 1: Crystallographic data for a lanthanum-containing this compound nitrate complex. |

Small-Angle X-ray Scattering (SAXS) for Aggregate Structure Determination

Small-Angle X-ray Scattering (SAXS) is a powerful technique for investigating nanoscale structures, making it ideal for studying the aggregation and self-assembly of this compound salts in bulk and in solution. The long dodecyl chain imparts amphiphilic character, leading to the formation of nano-segregated domains.

SAXS studies on 1-alkyl-3-methylimidazolium salts, including those with a dodecyl chain, reveal a distinct peak in the scattering profile known as the pre-peak or Polar Non-Polar Peak (PNPP). bohrium.com This peak is a hallmark of nanostructure formation, arising from the segregation of the polar imidazolium headgroups and anions from the non-polar alkyl tails. nih.govacs.orgnih.gov For long-chain ionic liquids like this compound bis(trifluoromethylsulfonyl)imide ([C₁₂mim][Tf₂N]), this segregation leads to a bicontinuous network of polar and non-polar domains. bohrium.com

In mixtures with short-chain ionic liquids, SAXS data shows that at low concentrations, [C₁₂mim] cations form small aggregates. nih.govacs.org As the concentration of the long-chain component increases, these aggregates evolve into a percolated nanostructure. nih.govacs.org SAXS is also instrumental in confirming liquid crystalline phases; for this compound bromide, SAXS was used to identify the Smectic A (SmA) mesophase. figshare.com Furthermore, SAXS has been employed to study the interaction of [C₁₂mim]Cl with biomolecules, showing that the ionic liquid induces partial unfolding of bovine serum albumin (BSA), as evidenced by an increase in the protein's radius of gyration. acs.org

Other Analytical Techniques for Compositional and Purity Assessment

Beyond structural elucidation, verifying the elemental composition and purity of this compound compounds is crucial, as even minor impurities can significantly alter their physicochemical properties.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a sample. It serves as a primary method to confirm the empirical formula and assess the stoichiometric purity of a newly synthesized batch of this compound salt. mdpi.com The experimentally determined percentages of C, H, and N are compared against the theoretically calculated values based on the compound's molecular formula. A close agreement between the found and calculated values provides strong evidence of the compound's identity and purity.

| Element | Theoretical Mass % |

| Carbon (C) | 67.00% |

| Hydrogen (H) | 10.90% |

| Chlorine (Cl) | 12.36% |

| Nitrogen (N) | 9.77% |

| Table 2: Theoretical elemental composition of this compound Chloride (C₁₆H₃₁ClN₂). |

Chromatographic Purity Verification Methods (e.g., HPLC, TLC)

Chromatographic techniques are essential for assessing the purity of ionic liquids by separating the target compound from unreacted starting materials, byproducts, and residual solvents.

High-Performance Liquid Chromatography (HPLC) is a widely used quantitative method for purity determination. researchgate.netnih.gov For imidazolium-based ionic liquids, reversed-phase HPLC is common. mdpi.com Studies have shown that with a buffered mobile phase, such as 20 mM ammonium (B1175870) acetate (B1210297) in an acetonitrile (B52724)/water mixture, the chromatographic behavior of the this compound cation is generally independent of its counter-anion. mdpi.com The purity is quantified by integrating the peak area of the main component and comparing it to the total area of all detected peaks, often using a UV detector set to a wavelength like 254 nm.

Thin-Layer Chromatography (TLC) offers a rapid, qualitative, and cost-effective method for monitoring reaction progress and confirming the purity of synthesized this compound salts. mdpi.comresearchgate.net For the synthesis of this compound bromide, TLC using a chloroform:methanol (9:1) mixture as the eluent has been used to monitor the reaction's completion. researchgate.net The absence of spots corresponding to starting materials (e.g., 1-methylimidazole) on the TLC plate indicates a pure product. researchgate.net

Fundamental Interfacial and Aggregation Phenomena of 1 Dodecyl 3 Methylimidazolium in Solution

Micellization Behavior and Critical Aggregation Concentration (CAC/CMC) Determinations

The formation of micelles, or self-assembled aggregates, in aqueous solutions is a key characteristic of 1-dodecyl-3-methylimidazolium. This process occurs above a specific concentration known as the critical micelle concentration (CMC) or critical aggregation concentration (CAC). nih.gov The CMC is a crucial parameter that indicates the onset of micelle formation and is influenced by factors such as temperature, the nature of the counterion, and the presence of additives. acs.orgsid.ir

Conductivity Measurement Techniques

Conductivity measurement is a widely used method to determine the CMC of ionic surfactants like this compound. sid.irresearchgate.net This technique relies on the change in the electrical conductivity of the solution as a function of the surfactant concentration. Below the CMC, the conductivity increases linearly with concentration as individual ions contribute to the current. However, once micelles form, the mobility of the ions changes, leading to a distinct break in the conductivity versus concentration plot. frontiersin.org The concentration at this breakpoint is taken as the CMC. frontiersin.org

For instance, the CMC of this compound chloride ([C12mim][Cl]) in aqueous solution has been determined to be approximately 14.22 mM using conductivity measurements. rsc.org Studies have also investigated the effect of additives on the CMC. For example, the presence of certain salts can influence the micellization behavior. researchgate.net The degree of counterion binding to the micelles, which can be estimated from the ratio of the slopes of the conductivity plot before and after the CMC, provides further insight into the micellar structure. researchgate.net

Table 1: Critical Micelle Concentration (CMC) of this compound Salts Determined by Conductivity

| Compound | Temperature (°C) | CMC (mmol/kg) | Degree of Counterion Binding (β) | Reference |

| [C12mim]Cl | 25 | 15.1 | ~0.75 | researchgate.net |

| [C12mim]Br | 25 | 13.0 | ~0.80 | researchgate.net |

| [C12mim]I | 25 | 9.8 | ~0.85 | researchgate.net |

Note: The degree of counterion binding (β) is calculated as 1 - α, where α is the degree of micelle ionization.

Fluorescence Probe Techniques

Fluorescence spectroscopy, utilizing probes like pyrene (B120774), is another powerful technique for determining the CMC. nih.govnih.govacs.org Pyrene is a hydrophobic molecule whose fluorescence emission spectrum is sensitive to the polarity of its microenvironment. nih.govavantiresearch.com In an aqueous solution below the CMC, pyrene resides in a polar environment. Upon micelle formation, pyrene partitions into the nonpolar micellar core, leading to a change in the intensity ratio of certain vibronic peaks in its fluorescence spectrum (the I₁/I₃ ratio). nih.govresearchgate.net A plot of the I₁/I₃ ratio against the surfactant concentration shows a sigmoidal curve, and the inflection point is identified as the CMC. nih.gov

This method has been used to study the aggregation behavior of this compound bromide ([C12mim]Br) and has shown that the polarity within its micelles is higher compared to conventional surfactants like cetyltrimethylammonium bromide (CTAB). Fluorescence quenching methods with pyrene can also be employed to determine the aggregation number of the micelles, which is the average number of surfactant molecules in a single micelle. acs.org

Dynamic Light Scattering (DLS) for Aggregate Size Analysis

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size of particles and aggregates in a solution. nih.govacs.org It works by analyzing the fluctuations in the intensity of scattered light caused by the Brownian motion of the particles. For this compound solutions, DLS can be used to determine the hydrodynamic radius of the micelles formed above the CMC. nih.gov

Studies have shown that the size of this compound bromide aggregates can be influenced by the presence of organic additives. nih.govacs.org For example, the addition of certain organic solvents can lead to a decrease in the aggregate size. nih.govacs.org DLS measurements have also been instrumental in observing phase transitions from micelles to vesicles upon the addition of certain ionic liquids with aromatic anions to aqueous solutions of [C12mim]Br. researchgate.net

Surface Activity and Interfacial Tension Reduction Mechanisms

The amphiphilic structure of this compound imparts significant surface activity, enabling it to adsorb at interfaces and reduce the interfacial tension between two immiscible phases, such as oil and water. researchgate.net This property is of great interest in various applications, including enhanced oil recovery. rsc.org

Static and Dynamic Surface Tension Measurement Approaches

The surface tension of this compound solutions is typically measured using techniques like the du Noüy ring method or pendant drop tensiometry. rsc.orgrsc.org In these methods, the force required to detach a ring from the liquid surface or the shape of a pending drop is measured to determine the surface tension. As the concentration of the surfactant increases, the surface tension of the solution decreases until it reaches a plateau at the CMC. rsc.org The surface tension at the CMC (γ_cmc) is a measure of the maximum surface tension reduction achievable by the surfactant.

Dynamic surface tension measurements, which assess how surface tension changes over time, are also important for understanding the kinetics of adsorption to the interface. These measurements are particularly relevant for processes where new interfaces are rapidly created.

Table 2: Surface Properties of this compound Chloride ([C12mim][Cl])

| Parameter | Value | Reference |

| Critical Micelle Concentration (CMC) | ~0.003–0.017 mol L⁻¹ | |

| Surface Tension at CMC (γ_cmc) | 28.27–35.06 mN m⁻¹ | researchgate.net |

| Interfacial Tension (IFT) Reduction vs. Water | Up to 77% |

Interfacial Adsorption Mechanisms at Liquid-Liquid and Liquid-Gas Interfaces

The reduction in surface and interfacial tension is a direct consequence of the adsorption of this compound molecules at the interface. At the air-water interface, the hydrophobic dodecyl chains orient themselves away from the water phase, while the hydrophilic imidazolium (B1220033) headgroups remain in the aqueous phase. This arrangement disrupts the cohesive forces between water molecules at the surface, thereby lowering the surface tension. researchgate.net

Similarly, at a liquid-liquid interface, such as oil-water, the surfactant molecules position themselves with their hydrophobic tails in the oil phase and their hydrophilic heads in the water phase. This reduces the tension between the two immiscible liquids. The effectiveness of this compound in reducing interfacial tension can be enhanced by factors such as increased salinity. researchgate.netresearchgate.net The adsorption at the interface can be quantified by the maximum surface excess concentration (Γ_max), which represents the maximum packing density of the surfactant molecules at the interface and can be calculated from surface tension data. researchgate.net Studies have shown that the nature of the anion can also influence the surface activity, with iodide anions in [C12mim]I leading to higher surface activity compared to chloride or bromide. researchgate.net

Modulation of Aggregation by External Factors

The aggregation behavior of this compound-based ionic liquids is highly sensitive to the surrounding environment. External factors such as the presence of co-solvents, the concentration of electrolytes, and temperature can significantly influence the formation, size, and structure of the resulting micelles.

Influence of Co-solvents on Aggregate Formation and Growth

The addition of organic co-solvents to aqueous solutions of this compound bromide ([C12mim]Br) has a pronounced effect on its aggregation behavior. Studies have shown that increasing the concentration of organic additives leads to an increase in the critical aggregation concentration (CAC), the concentration at which aggregates begin to form. nih.gov This indicates that the presence of co-solvents makes micelle formation less favorable.

The solvophobic nature of the mixed solvent system plays a crucial role in this phenomenon. The Gibbs energy of transfer of a hydrocarbon from the gas phase to the solvent can be used to quantify this effect. nih.gov Co-solvents can interact favorably with the alkyl chain of the ionic liquid, which reduces the hydrophobic driving force for aggregation. nih.gov Consequently, the aggregation number (Nagg), which represents the average number of ionic liquid molecules in a micelle, and the size of the aggregates tend to decrease with increasing concentrations of organic additives. nih.gov

The effect of various organic solvents on the aggregation of [C12mim]Br has been investigated, including methanol, ethanol, 1-propanol, acetone, acetonitrile (B52724), dimethyl sulfoxide, formamide, ethylene (B1197577) glycol, diethylene glycol, and triethylene glycol. nih.gov In all cases, the addition of these co-solvents was found to modulate the aggregation behavior, highlighting the significant role of solvent-solute interactions in these systems. nih.gov

| Co-solvent | Effect on [C12mim]Br Aggregation | Reference |

| Methanol, Ethanol, 1-Propanol, Acetone, Acetonitrile, Dimethyl Sulfoxide, Formamide, Ethylene Glycol, Diethylene Glycol, Triethylene Glycol | Increases critical aggregation concentration (CAC), decreases aggregation number (Nagg) and aggregate size. | nih.gov |

Effects of Electrolyte Concentration and Temperature on Micellar Systems

The micellar properties of this compound salts are also significantly influenced by the presence of electrolytes and changes in temperature.

The addition of inorganic electrolytes, such as sodium bromide (NaBr), to aqueous solutions of this compound chloride ([C12mim]Cl) generally leads to a decrease in the critical micelle concentration (cmc). researchgate.net This "salting-out" effect is attributed to the screening of the electrostatic repulsion between the charged head groups of the ionic liquid molecules in the micelles by the added salt ions. This reduced repulsion facilitates the aggregation process, allowing micelles to form at lower concentrations.

In contrast to simple inorganic salts, the presence of organic electrolytes, such as tetraalkylammonium halides, can have a more complex effect. researchgate.net While they also tend to lower the cmc, the extent of this effect can be influenced by the size and nature of the organic cation and the counter-anion. researchgate.net For instance, the ability of anions to promote the aggregation of this compound bromide ([C12mim]Br) decreases in the order I- > Br- > Cl-. researchgate.net Similarly, for the cations, the effect decreases in the order (C4H9)4N+ > (C3H7)4N+ > (C2H5)4N+ > (CH3)4N+. researchgate.net

Temperature also plays a crucial role in the micellization of this compound salts. For many ionic surfactants, the cmc exhibits a U-shaped dependence on temperature, initially decreasing to a minimum value before increasing again. tuwien.atresearchgate.net This behavior is a result of the complex interplay between enthalpy and entropy changes during micellization. At lower temperatures, the process is primarily driven by entropy, while at higher temperatures, the enthalpic contribution becomes more significant. researchgate.net The thermodynamic parameters of micellization, including the Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°), can be determined from the temperature dependence of the cmc. researchgate.net

| Factor | Effect on [C12mim] Salt Micellization | Reference |

| Electrolyte (e.g., NaBr) | Decreases critical micelle concentration (cmc). | researchgate.net |

| Organic Electrolytes | Generally decrease cmc, with the effect depending on the specific ions. | researchgate.net |

| Temperature | Often shows a U-shaped dependence of cmc on temperature. | tuwien.atresearchgate.net |

Mixed Micellization and Synergistic Interactions with Co-surfactants

When this compound chloride ([C12mim]Cl) is mixed with other surfactants, the resulting systems can exhibit non-ideal behavior and synergistic interactions, leading to the formation of mixed micelles with enhanced properties. nih.gov This phenomenon is of great interest for various applications where fine-tuning of interfacial properties is required. nih.gov

The interactions in these mixed systems can be evaluated using theoretical models such as Rubingh's theory, which allows for the calculation of the interaction parameter (β). A negative value of β indicates synergistic interactions between the surfactants in the mixed micelle, meaning that the mixture is more effective at forming micelles than the individual components. researchgate.net

For example, studies on the mixed system of [C12mim]Cl and the anionic surfactant sodium dodecyl sulfate (B86663) (SDS) have shown significant synergistic effects. rsc.orgsemanticscholar.org These effects are manifested as a reduction in the interfacial tension and a decrease in the critical micelle concentration compared to the ideal behavior of the individual surfactants. rsc.orgsemanticscholar.org The strong electrostatic attraction between the oppositely charged head groups of the cationic [C12mim]+ and the anionic DS- contributes to these favorable interactions. nih.gov

Similarly, synergistic interactions have been observed in mixtures of [C12mim]Br with the non-ionic surfactant Triton X-100. researchgate.net The negative interaction parameter in this system indicates the formation of stable mixed micelles. researchgate.net The spontaneity of both micellization and adsorption at the interface is confirmed by the negative values of the Gibbs free energy of micellization (ΔG°m) and adsorption (ΔG°ads). researchgate.net

The composition of the mixed micelles and the extent of synergy can be influenced by the mole fraction of the components in the mixture. rsc.org By adjusting the ratio of the ionic liquid to the co-surfactant, it is possible to optimize the properties of the mixed system for specific applications.

| Co-surfactant | Interaction with [C12mim] Salt | Outcome | Reference |

| Sodium Dodecyl Sulfate (SDS) | Synergistic | Reduction in interfacial tension and cmc. | rsc.orgsemanticscholar.org |

| Triton X-100 | Synergistic | Formation of stable mixed micelles. | researchgate.net |

| Benzyldimethyl-n-hexadecylammonium chloride (16-BAC) | Non-ideal | Investigated in the presence of gelatin. | researchgate.net |

| Sodium Dodecyl Benzene Sulfonate (SDBS) | Synergistic | Formation of mixed systems that are more surface-active than individual components. | nih.gov |

Theoretical and Computational Investigations of 1 Dodecyl 3 Methylimidazolium Systems

Density Functional Theory (DFT) Studies for Electronic Structure and Interaction Energies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1-dodecyl-3-methylimidazolium systems, DFT calculations are instrumental in understanding the fundamental interactions that govern its properties and behavior.

A key application of DFT is the quantification of interaction energies between the [C₁₂mim]⁺ cation, its associated anion, and surrounding solvent molecules, typically water. These energies reveal the nature and strength of the non-covalent interactions, such as hydrogen bonding and electrostatic forces, that dictate the IL's behavior in solution. rsc.org

One study systematically investigated this compound salicylate (B1505791) ([C₁₂mim]Sal) and this compound 3-hydroxy-2-naphthoate ([C₁₂mim]HNC) using DFT calculations. acs.org The results showed that [C₁₂mim]Sal has a more negative interaction energy with a water molecule compared to [C₁₂mim]HNC, suggesting a stronger interaction with water. acs.org This stronger interaction is a contributing factor to the different self-assembly behaviors observed for these two ILs in aqueous solutions. acs.org Furthermore, analysis of the electrostatic potential showed that the salicylate anion (Sal⁻) possesses a stronger electronegativity than the 3-hydroxy-2-naphthoate (HNC⁻) anion, influencing its interaction with the cation and solvent. acs.org Such calculations are crucial for explaining why the choice of anion has a profound impact on the surface activity and aggregation properties of [C₁₂mim]⁺-based ILs. acs.org

Table 1: DFT-Calculated Interaction Energies for [C₁₂mim]⁺-Based Systems This table is illustrative, based on findings reported in the literature. Specific energy values can vary with the computational model and basis set used.

| Interacting Pair | System | Reported Finding | Reference |

|---|---|---|---|

| IL - Water | [C₁₂mim]Sal / H₂O | More negative interaction energy than [C₁₂mim]HNC with water. | acs.org |

| Cation - Anion | [Emim⁺]₃[Im⁻]₂ | MP2 and DFT methods predict different optimal geometries and hydrogen bond patterns. | dtic.mil |

Calculation of Molecular Conformations and Energetics

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Self-Assembly

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of the system. For [C₁₂mim]⁺, MD simulations are essential for studying complex, large-scale phenomena like micellization and the formation of other aggregates in solution. nih.govresearchgate.net

The amphiphilic nature of the [C₁₂mim]⁺ cation, with its charged imidazolium (B1220033) head and long hydrophobic dodecyl tail, drives its self-assembly in aqueous solutions. MD simulations have been widely used to observe the spontaneous formation of aggregates. nih.gov Starting from a random distribution of ions in water, simulations show that the [C₁₂mim]⁺ cations organize themselves to minimize the unfavorable contact between their hydrocarbon tails and water. nih.govresearchgate.net

The typical structures formed are quasi-spherical micelles, where the dodecyl chains form a hydrophobic core and the charged imidazolium rings are exposed to the aqueous solvent at the micelle's surface. nih.govresearchgate.netscielo.br The size and shape of these aggregates can vary with concentration and the type of anion present. nih.gov More complex structural evolutions have also been simulated. For example, in aqueous solutions of this compound salicylate, simulations have captured the formation of rod-like and funnel-shaped structures that eventually evolve into stable nanotubes composed of a bilayer membrane. nih.govnih.gov In these nanotube structures, the dodecyl groups are buried within the membrane, shielded from water, while the imidazolium rings and salicylate anions are located at the water-nanotube interface. nih.govnih.gov Electrostatic interactions between the cations and anions were found to be the dominant force stabilizing these intricate structures. nih.govnih.gov

Table 2: Aggregation Properties of [C₁₂mim]⁺ Systems from MD Simulations Data is compiled from various simulation studies and may differ based on force fields and simulation conditions.

| System | Observed Aggregate Structure | Key Finding | Reference(s) |

|---|---|---|---|

| [C₁₂mim]Br in water | Quasi-spherical micelles | Spontaneous self-assembly observed; aggregation number increases with alkyl chain length. | nih.gov |

| [C₁₂mim]Sal in water | Rod-like, funnel-shaped, nanotubes | Formation of a nanotube enclosed by a bilayer membrane. | nih.govnih.gov |

Diffusion and Transport Mechanism Studies

MD simulations are also used to calculate transport properties, such as the diffusion coefficients of the ions. These studies reveal how the mobility of [C₁₂mim]⁺ and its counter-ion is affected by factors like concentration, temperature, and aggregation. researchgate.netrsc.org

Systematic investigations have shown that the diffusion coefficient of 1-alkyl-3-methylimidazolium cations in water decreases as the length of the alkyl chain increases. researchgate.netrsc.org This is partly due to the larger size of the cation, but more significantly, it is hindered by the formation of aggregates. rsc.org Once micelles or other large structures form, the cations within them are no longer diffusing as individual entities but as part of a much larger, slower-moving assembly. This aggregation tendency significantly impedes the diffusivity of the cations at higher concentrations. rsc.org The anions, even if not amphiphilic themselves, also show decreased diffusion as they become associated with these slow-moving cationic aggregates. researchgate.net

Table 3: Representative Diffusion Coefficients for Imidazolium-Based Cations Values are illustrative and depend on the specific force field, temperature, and concentration used in the simulation.

| Cation | Anion | Key Observation | Reference |

|---|---|---|---|

| [C₂mim]⁺ to [C₈mim]⁺ | Br⁻ | Cation diffusion decreases with increasing alkyl chain length due to aggregation. | researchgate.net |

Thermodynamic Modeling of Phase Equilibria

Thermodynamic models are used to describe and predict the phase behavior of mixtures containing [C₁₂mim]⁺, such as liquid-liquid equilibria (LLE) or solid-liquid equilibria (SLE). These models are often based on equations of state or activity coefficient models and are crucial for designing separation processes or other industrial applications.

For instance, the phase behavior of ternary systems, such as [C₁₂mim][Dicyanamide] + an inorganic salt + water, has been studied experimentally and the data correlated using thermodynamic models. researchgate.net In this work, the UNIQUAC-NRF model, combined with the Pitzer-Debye-Hückel theory to account for long-range electrostatic interactions, was successfully used to correlate the experimental liquid-liquid equilibrium data. researchgate.net Such models allow for the prediction of phase separation under different conditions of temperature and salt concentration. researchgate.net

Another approach involves using group contribution equations of state (GC-EoS). These models are predictive and estimate the properties of a substance based on its molecular structure, by breaking it down into functional groups. The GC-EoS has been applied to predict the high-pressure phase equilibria of binary mixtures of imidazolium-based ILs with CO₂. nih.govuva.es By determining the parameters for the imidazolium ring group and its interaction with other groups (like -CH₂, -CH₃, and CO₂), the model can predict bubble points and phase behavior for various members of the homologous series, including those with a dodecyl chain. nih.gov This approach demonstrates the capability of thermodynamic models to describe and predict the phase equilibria of complex systems involving this compound. nih.gov

Application of UNIQUAC-NRF and Pitzer-Debye-Hückel Theories

The thermodynamic behavior of aqueous systems containing this compound salts is often described by combining models that account for different types of molecular interactions. A common approach involves using the UNIQUAC-NRF (Universal Quasi-Chemical - Non-Random Factor) model for short-range interactions, coupled with the Pitzer-Debye-Hückel (PDH) theory for long-range electrostatic interactions. ijcce.ac.irresearchgate.netresearchgate.net

The UNIQUAC-NRF model, an extension of the original UNIQUAC model, is a local composition model used to calculate activity coefficients in multicomponent mixtures, including those with electrolytes. ijcce.ac.ir This model is based on the concept of different "cells" within the solution: some with a cation as the central species, others with an anion, and the rest as solvent cells. ijcce.ac.ir A key assumption is the "like-ion repulsion," which posits that the local area fraction of an ion around another ion of the same charge is zero. ijcce.ac.ir Consequently, an ion is assumed to be surrounded only by counter-ions and solvent molecules. The UNIQUAC model is considered particularly effective for these systems due to its ability to incorporate calculations of molecular surface and volume parameters. researchgate.net

The Pitzer-Debye-Hückel theory is applied to account for the long-range electrostatic forces between ions in the solution. ijcce.ac.irresearchgate.net This part of the model typically assumes the complete dissociation of the salts involved. researchgate.net The combination of UNIQUAC-NRF for short-range forces and PDH for long-range forces provides a comprehensive framework for accurately correlating the experimental phase equilibrium data of these complex systems. ijcce.ac.iracs.org Studies have shown a good agreement between experimental data and data correlated with the symmetrical local composition model of UNIQUAC-NRF combined with the symmetric Pitzer-Debye-Hückel theory. ijcce.ac.irresearchgate.net

For modeling purposes, the structural parameters for the ionic liquid, such as the surface area (q) and molecular volume (r) parameters required by the UNIQUAC-NRF model, are essential. These parameters can be calculated using computational chemistry tools if they are not available in the literature. ijcce.ac.ir

Table 1: UNIQUAC Structural Parameters for a Binary Aqueous Electrolyte

| Component | r (volume parameter) | q (area parameter) |

|---|---|---|

| Salt | 1.258 | 1.164 |

| Water | 0.92 | 1.4 |

Data sourced from a study on [C12mim][Dicyanamide] and KH2PO4 systems, citing parameters given by Haghtalab and Peyvandi. ijcce.ac.ir

Predictive Modeling of Aqueous Two-Phase Systems (ATPS) Formation

Aqueous two-phase systems (ATPS) represent a significant application for this compound-based ionic liquids, which can act as effective phase-forming components. ijcce.ac.irnih.gov Predictive thermodynamic models are vital for designing and optimizing these liquid-liquid extraction systems. researchgate.net The combination of the UNIQUAC-NRF and Pitzer-Debye-Hückel models has been successfully used to correlate and predict the liquid-liquid equilibrium (LLE) of ATPS containing this compound derivatives. ijcce.ac.irresearchgate.netresearchgate.net

Research has been conducted on the phase behavior of ternary ATPS composed of [this compound][Dicyanamide], an inorganic salt (such as KH2PO4, Na2CO3, or Na2SO4), and water. ijcce.ac.irresearchgate.net These studies investigate the binodal curve, which defines the concentration boundary between the one-phase and two-phase regions, at different temperatures and salt concentrations. ijcce.ac.irresearchgate.net

Key findings from these predictive modeling studies include:

Good Correlation: The UNIQUAC-NRF model, coupled with the PDH theory, provides a good correlation of the experimental LLE data, confirming its suitability for these systems. ijcce.ac.irresearchgate.net

Effect of Temperature: The influence of temperature (in the range of 288.15 K to 308.15 K) on the phase separation process has been observed to be minor. ijcce.ac.irresearchgate.net

Effect of Salt Concentration: The ability of the salt to induce phase separation increases with higher salt concentrations. ijcce.ac.irresearchgate.net This is attributed to the bottom phase becoming more kosmotropic and structured as the salt concentration rises, which promotes the transfer of chaotropic ions to the top phase. ijcce.ac.ir

The equilibrium composition data, which includes the weight fractions of the ionic liquid, salt, and water in the top and bottom phases, is fundamental for the design of extraction processes.

Table 2: Equilibrium Composition of a {[C12mim][Dicyanamide] (1) + KH2PO4 (2) + H2O (3)} ATPS at 298.15 K

| Phase | Weight Fraction of (1) | Weight Fraction of (2) | Weight Fraction of (3) |

|---|---|---|---|

| Top | 0.4901 | 0.0911 | 0.4188 |

| Bottom | 0.0031 | 0.2974 | 0.6995 |

Data represents a specific tie-line from an experimental study. ijcce.ac.ir

The success of these models in correlating experimental data opens pathways for the predictive design of ATPS for specific separation tasks, potentially reducing the need for extensive experimental screening. ua.pt

Advanced Applications of 1 Dodecyl 3 Methylimidazolium in Chemical and Materials Science

Role in Catalysis and Reaction Media

The utility of 1-dodecyl-3-methylimidazolium salts in catalysis is extensive, stemming from their low volatility, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds. chemimpex.comontosight.aichemimpex.com These properties make them an environmentally benign alternative to traditional volatile organic solvents. chemimpex.comchemimpex.com The cation [C12mim]⁺ can be paired with various anions, such as chloride ([Cl]⁻), bromide ([Br]⁻), or bis(trifluoromethylsulfonyl)imide ([Tf₂N]⁻), each combination offering tailored properties for specific catalytic systems. hiyka.comevitachem.com

Homogeneous and Heterogeneous Catalysis Applications

This compound-based ionic liquids have demonstrated efficacy in both homogeneous and heterogeneous catalytic systems. In many instances, they act as a bridge between these two classical domains of catalysis.

As a homogeneous catalysis medium, [C12mim]-based ionic liquids can serve as the solvent for transition metal catalysts, enhancing reaction rates and selectivity. ontosight.ai For instance, they have been successfully used in palladium-catalyzed cross-coupling reactions like the Heck and Suzuki reactions. acs.orgrsc.org A key feature of 1,3-dialkylimidazolium salts, including [C12mim]Cl, is their potential to act as precursors to N-heterocyclic carbenes (NHCs). acs.orgrsc.org These NHCs are potent σ-donor ligands that can stabilize transition metal centers, forming highly active catalytic complexes directly in the reaction mixture. acs.org

In the realm of heterogeneous catalysis , the amphiphilic nature of [C12mim]⁺ is crucial. It self-assembles into micelles in aqueous solutions, a phenomenon central to micellar catalysis . researchgate.net These micelles act as nanoreactors, concentrating reactants and catalyst within a small volume, thereby accelerating reaction rates. Furthermore, [C12mim]-based ionic liquids are used to synthesize and stabilize metal nanoparticles (e.g., palladium), which are themselves highly effective heterogeneous catalysts. hiyka.comacs.org The ionic liquid prevents the agglomeration of these nanoparticles, maintaining their high surface area and catalytic activity. A novel concept known as the "solid catalyst with ionic liquid layer" (SCILL) involves coating a solid heterogeneous catalyst with a thin film of an ionic liquid, which has been shown to dramatically boost selectivity in electrocatalytic oxidation reactions. bohrium.com

Specific examples of catalytic applications include:

Heck Reaction: In the reaction between iodobenzene (B50100) and ethyl acrylate (B77674) in water, dodecylimidazolium-based ionic liquids served as effective additives, leading to high product yields without the need for additional ligands. rsc.org

Suzuki Cross-Coupling: Microemulsions formed with this compound bis(2,4,4-trimethylpentyl)phosphinate have been used as a medium for palladium-catalyzed Suzuki reactions, showing good to excellent yields for the coupling of various aryl halides with boronic acids. acs.org

Chloromethylation: [C12mim]Br has been shown to be an effective catalyst for the Blanc reaction, enhancing the conversion rates in the chloromethylation of toluene (B28343) and o-xylene. evitachem.com

Mechanisms of Enhanced Reaction Rates and Selectivity

The catalytic enhancement observed in the presence of this compound salts can be attributed to several interconnected mechanisms:

Micelle Formation: The primary mechanism for [C12mim]⁺ salts in aqueous media is micellar catalysis. The hydrophobic dodecyl chains form a nonpolar core, while the charged imidazolium (B1220033) heads form a polar interface with the aqueous bulk. researchgate.net This microenvironment can preferentially solubilize nonpolar organic reactants, increasing their effective concentration near the catalytic sites, which may be located at the micelle-water interface.

Stabilization of Catalytic Species: The ionic liquid can stabilize catalytically active species. This is particularly true for transition metal nanoparticles, where the ionic liquid layer acts as a protective shield against aggregation. hiyka.com In homogeneous catalysis, the formation of N-heterocyclic carbene (NHC) complexes with metal ions is a key mechanism. acs.org The acidic proton at the C2 position of the imidazolium ring can be abstracted, allowing the ring to coordinate to a metal, forming a stable and highly active catalyst. acs.org

Enhanced Selectivity through Interfacial Adsorption: In electrocatalysis, the selective adsorption of the ionic liquid's anions onto the catalyst surface can block specific reaction pathways. For example, in the electrooxidation of 2,3-butanediol (B46004) on a platinum electrode, the addition of an imidazolium ionic liquid suppressed the further oxidation of the initial product (acetoin) to the secondary product (diacetyl) by inhibiting water activation on the electrode surface, thus drastically increasing selectivity for acetoin. bohrium.com

Phase Transfer Properties: The amphiphilic character of [C12mim]⁺ allows it to act as a phase transfer catalyst, facilitating the transport of reactants between immiscible phases (e.g., aqueous and organic), which is crucial for many reaction systems.

Catalyst Recovery and Reusability in this compound Media

A significant advantage of using ionic liquids in catalysis is the ease with which the catalyst can be recovered and reused, a cornerstone of green chemistry. acs.orgmdpi.comresearchgate.net The negligible vapor pressure of [C12mim] salts means they are not lost to evaporation, and products can often be separated by simple distillation or extraction. acs.org

Several strategies have been developed for catalyst recycling in [C12mim]-based systems:

Biphasic Systems: When the ionic liquid containing the dissolved catalyst is immiscible with the product phase, the product can be decanted, and the catalyst-ionic liquid phase can be reused for subsequent reaction cycles.

Temperature-Dependent Phase Behavior: Microemulsion systems containing [C12mim] salts can exhibit temperature-dependent phase changes. acs.org A reaction can be performed in a single phase at an elevated temperature, and upon cooling, the system can separate into multiple phases, allowing for the isolation of the product from the catalyst-containing ionic liquid phase. acs.org For example, a strategy for thermomorphic catalysis with catalyst recovery relies on a stepwise shift of phase boundaries with temperature changes. acs.org

Water Extraction: To enhance the sustainability of the process, water extraction protocols have been developed to recover and reuse the ionic liquid catalyst, avoiding the use of organic solvents. rsc.org This has been demonstrated in the synthesis of vitamin E esters, where the ionic liquid catalyst was recycled for several batches with minimal loss of activity. rsc.org

Utilization in Separation Science and Purification Processes

The unique solvency and amphiphilic properties of this compound make it a valuable tool in modern separation science. It is particularly effective in liquid-liquid extraction and the formation of aqueous two-phase systems for the purification of a wide range of compounds, including biomolecules. chemimpex.comontosight.aiconicet.gov.ar

Liquid-Liquid Extraction Methodologies

Liquid-liquid extraction (LLE) is a fundamental separation technique. Using [C12mim]-based ionic liquids as the extraction solvent offers advantages over traditional volatile organic compounds, such as enhanced safety and tunable selectivity. chemimpex.comcymitquimica.com The long dodecyl chain contributes to its ability to extract hydrophobic molecules, while the ionic imidazolium head allows for interactions with more polar species.

Research has shown that [C12mim]Br aqueous solutions can be effective media for the microwave-assisted extraction of flavonoid glycosides from plant materials. This demonstrates its utility in extracting valuable natural products. chemimpex.com Furthermore, these ionic liquids are employed in the extraction and purification of biomolecules, as they can provide a non-toxic medium that helps preserve the biological activity of sensitive compounds like proteins and enzymes. ontosight.ai

Application in Aqueous Two-Phase Systems (ATPS)

Aqueous two-phase systems (ATPS) are a form of liquid-liquid extraction where both phases are predominantly water. rsc.orgd-nb.info These systems are exceptionally mild, making them ideal for the separation of delicate biological macromolecules. rsc.orgijcce.ac.ir ATPS can be formed by mixing a polymer and a salt, two different polymers, or, more recently, a hydrophilic ionic liquid and a salting-out agent. rsc.orgd-nb.info

This compound salts, particularly those with dicyanamide (B8802431) ([N(CN)₂]⁻) anions, have been extensively studied for ATPS formation. ijcce.ac.irresearchgate.netijcce.ac.ir In these systems, a high concentration of a kosmotropic salt (a "salting-out" salt) like potassium hydrogen phosphate (B84403) (KH₂PO₄), sodium carbonate (Na₂CO₃), or sodium sulfate (B86663) (Na₂SO₄) is added to an aqueous solution of the ionic liquid, inducing phase separation into an ionic liquid-rich top phase and a salt-rich bottom phase. ijcce.ac.irresearchgate.net

The partitioning of solutes between the two phases is governed by a variety of factors including hydrophobic interactions, electrostatic forces, and specific interactions with the phase-forming components. The efficiency of these systems can be tuned by changing the salt type, salt concentration, and temperature.

Detailed research on the phase behavior of ATPS composed of [C12mim][N(CN)₂] and various salts has yielded valuable data for designing separation processes.

| Salt | Salt Concentration (w/w %) | Temperature (K) | Observation | Reference |

|---|---|---|---|---|

| KH₂PO₄ | 27.39 | 298.15 | Higher salt concentration increases the ability for phase separation, indicated by a smaller two-phase region. | ijcce.ac.ir |

| KH₂PO₄ | 31.03 | 298.15 | ||

| Na₂CO₃ | Lower | 298.15 | Increased salt concentration enhances phase separation. | researchgate.net |

| Na₂CO₃ | Higher | 298.15 | ||

| Na₂SO₄ | Lower | 298.15 | Increased salt concentration enhances phase separation. | researchgate.net |

| Na₂SO₄ | Higher | 298.15 |

| Temperature (K) | Observation | Reference |

|---|---|---|

| 288.15 | The influence of temperature on the phase-forming ability of the ATPS was found to be minor. A slight increase in the solubility of the components was observed at higher temperatures, but it was not significant. | ijcce.ac.irijcce.ac.ir |

| 298.15 | ||

| 308.15 |

These studies highlight that the salting-out effect, driven by the high charge density of the salt's ions, is the primary driver for phase separation. ijcce.ac.ir The long dodecyl chain on the [C12mim]⁺ cation enhances its hydrophobicity, making it more readily salted-out to form a separate phase, which is beneficial for creating these biphasic systems for extraction processes. researchgate.netresearchgate.net

Chromatographic Separations and Purification Techniques